
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is a chemical compound with a unique structure that includes silicon and oxygen atoms within its molecular framework. This compound is characterized by its four propyl groups and two oxygen atoms, which are integrated into a twelve-carbon chain. The presence of silicon atoms in the structure makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane typically involves the use of organosilicon precursors. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Common synthetic routes may include the hydrosilylation of alkenes or the use of Grignard reagents to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may be advantageous for maintaining consistent quality and yield. Additionally, purification steps such as distillation or chromatography would be necessary to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the silicon-oxygen framework.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane involves its interaction with molecular targets through its silicon-oxygen framework. This interaction can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with a similar silicon-oxygen framework but different substituents.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound used in the production of silicone polymers.
Uniqueness
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is unique due to its specific combination of propyl groups and silicon-oxygen framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
18754-72-8 |
|---|---|
Molekularformel |
C22H50O2Si2 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
tripropyl(3-tripropylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C22H50O2Si2/c1-9-15-25(16-10-2,17-11-3)23-21(7)22(8)24-26(18-12-4,19-13-5)20-14-6/h21-22H,9-20H2,1-8H3 |
InChI-Schlüssel |
JDFKCPMFGXTUTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CCC)OC(C)C(C)O[Si](CCC)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
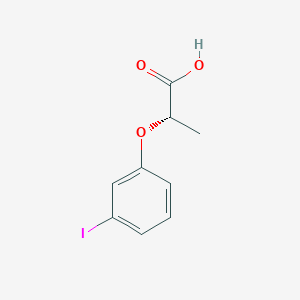

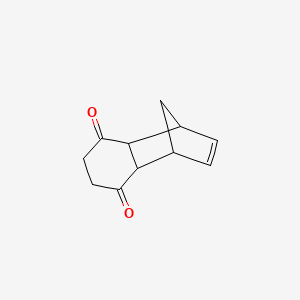
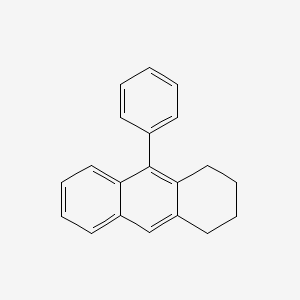
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
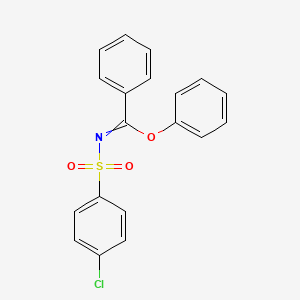
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
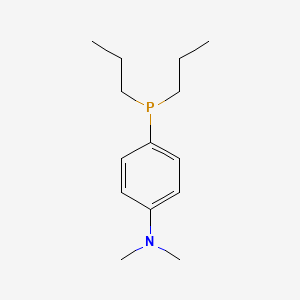
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)


